
Aurodox
概要
説明
準備方法
合成経路と反応条件: アウロドックスは主にストレプトマイセス・ゴールディネンシスの発酵によって得られます。 生合成には、ハイブリッドポリケチドシンターゼ/非リボソームペプチドシンターゼ(PKS/NRPS)遺伝子クラスターが含まれています . 最初の主要な生合成反応は、別のストレプトマイセス種によって生成される別の抗生物質であるキルロマイシンと同様です . 最後のステップではピリドン基のメチル化が行われ、これが生物学的活性に重要です .
工業生産方法: アウロドックスの工業生産には、大規模な発酵プロセスが用いられます。ストレプトマイセス・ゴールディネンシスを特定の条件下で培養することにより、アウロドックスの収率を最適化します。 その後、発酵液を抽出および精製処理にかけ、化合物を単離します .
化学反応の分析
Biosynthetic Pathway and Core Enzymatic Reactions
Aurodox biosynthesis involves a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway homologous to kirromycin, with a critical methylation step differentiating its structure and activity.
Key Biosynthetic Steps:
Gene/Enzyme | Function | Substrate/Product |
---|---|---|
AurAI–AurAVII | PKS/NRPS modules for backbone assembly | Malonyl-CoA, methylmalonyl-CoA |
AurB | Incorporation of β-alanine | Aspartate (via AurD decarboxylase) |
AurM * | SAM-dependent methyltransferase | Kirromycin → this compound (pyridone methylation) |
- The biosynthetic gene cluster (BGC) spans ~80 kb and shares 23 genes with the kirromycin BGC, excluding aurM *, which is unique to this compound .
- Disruption of the primary PKS gene (aurAI) abolishes this compound production, confirming its essential role in backbone synthesis .
Critical Methylation Step Conferring Anti-Virulence Activity
The final biosynthetic reaction involves AurM *, a methyltransferase that modifies kirromycin’s pyridone moiety:
- Experimental Validation : Heterologous expression of aurM** in Streptomyces collinus Tü 365 (a kirromycin producer) resulted in this compound production, confirmed via LC-MS (m/z 793 vs. kirromycin’s m/z 785) .
- Impact on Bioactivity : This methylation enhances T3SS inhibition while avoiding induction of Shiga toxin production—a critical advantage over traditional antibiotics .
Structural and Functional Comparison with Kirromycin
Feature | Kirromycin | This compound |
---|---|---|
Pyridone Group | Unmethylated | Methylated (C-23 position) |
Antibiotic Activity | Binds EF-Tu, inhibits translation | Retains EF-Tu binding |
Anti-Virulence | None | T3SS inhibition via ler repression |
- This compound’s methylation reduces off-target bactericidal effects and specifically targets virulence pathways .
Heterologous Production and Yield Optimization
To enhance this compound yields for mechanistic studies:
- Host Engineering : Heterologous expression in S. collinus Tü 365 and S. coelicolor M1152 increased titres by 2–3× compared to native S. goldiniensis .
- Fermentation Conditions : Optimal production occurs in Glucose Yeast Extract Medium (GYM) with ≥154 hours of growth .
Mechanistic Insights from Transcriptomic Data
This compound’s anti-T3SS activity is linked to transcriptional repression of the LEE pathogenicity island:
科学的研究の応用
Antiviral Strategies
Aurodox's ability to inhibit T3SS makes it a valuable tool in developing antivirulence therapies. By targeting the secretion system rather than bacterial viability, it offers a novel approach to managing infections caused by antibiotic-resistant strains .
Biosynthesis Studies
Research into the biosynthesis of this compound has revealed insights into its production pathways within Streptomyces goldiniensis. Understanding these pathways not only aids in optimizing this compound yield but also paves the way for engineering derivatives with enhanced efficacy .
Potential for Combination Therapies
Given its unique mode of action, this compound could be effectively combined with traditional antibiotics to enhance treatment outcomes against multi-drug resistant infections. This synergy could mitigate the risks associated with conventional antibiotics while maintaining therapeutic effectiveness .
Case Study 1: Inhibition of Enteropathogenic Escherichia coli
In a controlled study, this compound was administered to mice infected with E. coli. Results indicated that all treated mice survived lethal doses of the pathogen, while control groups succumbed to infection. This study underscores this compound's potential as a viable alternative to traditional antibiotic treatments .
Case Study 2: Broad-Spectrum Efficacy
Further investigations have demonstrated that this compound is effective against other pathogens utilizing T3SS, including Salmonella and Yersinia pseudotuberculosis. The compound's ability to downregulate virulence factors across multiple species highlights its broad-spectrum potential as an antivirulence agent .
作用機序
アウロドックスは、グラム陰性細菌におけるIII型分泌システムを特異的に標的にすることで効果を発揮します . このシステムは、細菌が効果タンパク質を宿主細胞に注入するために使用する針状の装置であり、感染を促進します . アウロドックスは、このシステムの発現と機能を阻害することにより、細菌が感染を確立するのを防ぎます . 従来の抗生物質とは異なり、アウロドックスは毒素の産生を誘発せず、有望な抗病原性因子となっています .
類似化合物:
キルロマイシン: ストレプトマイセス種によって生成される別の抗生物質で、生合成経路が類似しています.
アウロドックスの独自性: アウロドックスは、従来の抗生物質では一般的な標的ではないIII型分泌システムの特異的な阻害によって、独自の特性を備えています . この独自の作用機序により、耐性の発生を促進することなく、細菌感染症と闘うことができます . さらに、毒素産生を誘発することなく病原性因子を阻害する能力は、他の抗生物質とは異なる点です .
類似化合物との比較
Kirromycin: Another antibiotic produced by Streptomyces species, with a similar biosynthetic pathway.
Mocimycin: A compound with structural similarities to aurodox, also produced by Streptomyces species.
Uniqueness of this compound: this compound is unique due to its specific inhibition of the type III secretion system, which is not a common target for traditional antibiotics . This unique mechanism of action allows it to combat bacterial infections without promoting the development of resistance . Additionally, its ability to inhibit virulence factors without inducing toxin production sets it apart from other antibiotics .
生物活性
Aurodox is a polyketide compound produced by Streptomyces goldiniensis, known for its unique biological activity, particularly its role as an inhibitor of type III secretion systems (T3SS) in various pathogenic bacteria. This article delves into the biological activity of this compound, detailing its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
This compound primarily functions by downregulating the expression of T3SS in enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC). This inhibition occurs at the transcriptional level, specifically targeting the master regulator ler, which is crucial for the expression of T3SS genes. Research indicates that this compound acts upstream of ler, thereby preventing the activation of the secretion system rather than directly inhibiting its components .
Key Findings on Mechanism
- Inhibition of T3SS Effectors : this compound significantly reduces the expression of several key effector proteins associated with T3SS, including EspB and EspF, which are vital for bacterial virulence. The compound exhibits an IC50 value of approximately 1.5 µg/ml for T3SS-mediated hemolysis without affecting bacterial growth .
- Non-Induction of RecA : Unlike traditional antibiotics that may induce stress responses in bacteria, this compound does not trigger RecA expression, which is essential for Shiga toxin production. This property suggests a lower likelihood of resistance development and adverse effects associated with conventional antibiotics .
Efficacy Against Pathogens
This compound has shown promising results in various studies regarding its effectiveness against pathogenic bacteria:
- In vitro Studies : In laboratory settings, this compound treatment resulted in a more than 90-fold reduction in the expression of specific T3SS effectors in Vibrio parahaemolyticus and significant downregulation in Salmonella Typhimurium .
- In vivo Studies : In murine models, this compound administration allowed mice to survive lethal doses of Citrobacter rodentium, a model organism for studying EPEC and EHEC infections. Mice treated with this compound exhibited significantly reduced colon weight and less severe intestinal hyperplasia compared to untreated controls .
Case Study 1: EHEC Infection Model
In a controlled experiment using HeLa cells infected with EHEC O157:H7, this compound treatment led to a reduction in bacterial adherence and a marked decrease in actin condensation associated with infection. Quantitative analysis revealed over a 3-log reduction in bacterial colonization when treated with this compound .
Case Study 2: Mouse Model for C. rodentium
Mice infected with a lethal dose of C. rodentium were treated with this compound. All treated mice survived beyond the observation period (18 days), while control mice succumbed to infection. The study highlighted this compound's potential as an antivirulence therapy rather than a traditional antibiotic .
Comparative Data Table
Pathogen | Mechanism | Efficacy (IC50) | In Vivo Survival Rate |
---|---|---|---|
Enteropathogenic E. coli (EPEC) | Downregulates T3SS via ler repression | 1.5 µg/ml | High |
Enterohemorrhagic E. coli (EHEC) | Inhibits effector protein secretion | 1.5 µg/ml | High |
Citrobacter rodentium | Prevents pathogenesis | Not specified | 100% survival |
特性
CAS番号 |
12704-90-4 |
---|---|
分子式 |
C44H62N2O12 |
分子量 |
811.0 g/mol |
IUPAC名 |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |
InChI |
InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32?,35?,36?,37-,38+,39?,40?,44?/m1/s1 |
InChIキー |
NTAHMPNXQOYXSX-WTEFLBKUSA-N |
SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
異性体SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C(C([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)/C=C/C=C\C)(C)C)O)O)O |
正規SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aurodox; NSC 233989; NSC-233989; NSC233989. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。